1-(Chloromethyl)-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
1196-20-9 |
|---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
1-(chloromethyl)indazole |
InChI |
InChI=1S/C8H7ClN2/c9-6-11-8-4-2-1-3-7(8)5-10-11/h1-5H,6H2 |
InChI Key |
OPHWLMJLUJGBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloromethyl 1h Indazole and Its Derivatives
Direct Synthesis of 1-(Chloromethyl)-1H-Indazole
The direct introduction of a chloromethyl group onto the N1 position of the indazole ring is a primary strategy for the synthesis of this compound. This can be accomplished through regioselective N1-chloromethylation protocols or by converting a 1-(hydroxymethyl)-1H-indazole intermediate.
Regioselective N1-Chloromethylation Protocols
Achieving regioselectivity in the N-alkylation of indazoles is a significant challenge due to the presence of two reactive nitrogen atoms, N1 and N2. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org The formation of a mixture of N1 and N2 isomers is a common outcome in direct alkylation reactions. nih.govbeilstein-journals.org However, specific conditions can favor the formation of the desired N1-substituted product.
The choice of base and solvent system plays a crucial role in directing the alkylation to the N1 position. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to promote N1-selectivity, particularly for indazoles with electron-deficient characteristics. nih.govbeilstein-journals.org This selectivity is attributed to the formation of a tight ion pair between the sodium cation, the N2 atom, and an electron-rich substituent at the C3 position, which sterically hinders the approach of the electrophile to the N2 position. nih.gov
Conversion of 1-(Hydroxymethyl)-1H-Indazole Precursors
An alternative and often more controlled approach to this compound involves a two-step process starting from 1H-indazole. This method first introduces a hydroxymethyl group at the N1 position, which is subsequently converted to the chloromethyl group.
The initial step in this sequence is the synthesis of 1-(hydroxymethyl)-1H-indazole. This can be achieved by reacting 1H-indazole with formaldehyde (B43269). This reaction introduces the hydroxymethyl group, which serves as a handle for further functionalization. A similar approach has been documented for the synthesis of 1H-imidazole-1-methanol, where an imidazole (B134444) ring is reacted to attach a methanol (B129727) group at the 1-position. wisconsin.edu
Once 1-(hydroxymethyl)-1H-indazole is obtained, the hydroxyl group can be converted to a chlorine atom using standard halogenating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, affording this compound in good yield. This method provides a reliable route to the target compound, avoiding the regioselectivity issues associated with direct chloromethylation. The successful conversion of 1H-imidazole-1-methanol to 1-(chloromethyl)-1H-imidazole illustrates the feasibility of this halogenation step. wisconsin.edu
General Synthetic Approaches to N1-Substituted Indazoles Relevant to Chloromethyl Analogues
The broader context of N1-substituted indazole synthesis offers valuable insights applicable to the preparation of chloromethyl and other alkylated analogs. N-alkylation strategies are paramount in this field, with the choice of electrophile and reaction conditions dictating the outcome.
N-Alkylation Strategies Utilizing Halogenated Electrophiles
The direct N-alkylation of indazoles using halogenated electrophiles is a widely employed method for introducing alkyl substituents. nih.gov However, this approach often yields a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating agent, the base, and the solvent. nih.gov For example, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) resulted in a mixture of N1- and N2-substituted products in 44% and 40% yields, respectively. nih.govbeilstein-journals.org
Recent studies have focused on developing highly regioselective N-alkylation methods. For instance, high N1-selectivity has been achieved using sodium hydride in THF with certain electron-deficient indazoles and alkyl bromides. beilstein-journals.org Conversely, highly selective N2-alkylation has been reported using alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst. wuxibiology.comorganic-chemistry.org These advancements highlight the ongoing efforts to control the regioselectivity of indazole alkylation, which is crucial for the efficient synthesis of specific isomers for various applications.
Annulation and Cycloaddition Reactions for Indazole Ring Formation
Annulation and cycloaddition reactions represent powerful and atom-economical methods for constructing the bicyclic indazole core. These reactions often involve the formation of key nitrogen-nitrogen and carbon-carbon bonds in a concerted or stepwise manner.
A prominent approach is the [3+2] cycloaddition of arynes with diazo compounds. orgsyn.org In this method, an in situ generated aryne undergoes a cycloaddition reaction with a diazo compound to form a 3H-indazole intermediate, which then tautomerizes to the more stable 1H-indazole. orgsyn.org The reaction of monosubstituted diazo compounds with benzynes consistently leads to the formation of 1H-indazoles. orgsyn.org This rearrangement can occur via a 1,3-hydrogen shift or a sequence of two 1,5-hydrogen shifts. orgsyn.org
Another effective [3+2] annulation strategy involves the reaction of arynes with hydrazones. nih.gov This method allows for the synthesis of a variety of substituted 1H-indazoles under different reaction conditions, accommodating both N-tosylhydrazones and N-aryl/alkylhydrazones. nih.gov The reaction with N-tosylhydrazones can proceed either through the in situ generation of diazo compounds or via an annulation/elimination pathway. nih.gov Conversely, the reaction with N-aryl/alkylhydrazones likely proceeds through an annulation/oxidation process to yield 1,3-disubstituted indazoles. nih.gov
The versatility of cycloaddition reactions is further demonstrated by the use of sydnones as 1,3-dipoles in reactions with arynes to produce 2H-indazoles. This method is notable for its mild reaction conditions and high yields.
A summary of representative [3+2] cycloaddition reactions for indazole synthesis is presented in the table below.
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Diazo compounds | Arynes | Fluoride source (e.g., CsF, TBAF) | 1H-Indazoles | orgsyn.org |
| Hydrazones | Arynes | Varies (e.g., base) | 1H-Indazoles | nih.gov |
| Sydnones | Arynes | TBAF | 2H-Indazoles |
Metal-Catalyzed (e.g., Pd, Rh, Cu) and Metal-Free Cyclization Methods
Both metal-catalyzed and metal-free cyclization reactions are extensively used for the synthesis of the indazole scaffold, offering diverse pathways to functionalized derivatives.
Metal-Catalyzed Cyclization Methods
Transition metals such as palladium, rhodium, and copper are frequently employed to catalyze the intramolecular cyclization reactions that form the indazole ring. These methods often involve C-H activation, amination, or coupling reactions.
Palladium-catalyzed intramolecular amination of aryl halides is a widely used method for preparing a variety of substituted indazoles. For instance, natural products like Nigellidine have been synthesized using palladium-catalyzed cyclization. samipubco.com
Rhodium(III)-catalyzed C-H functionalization followed by intramolecular annulation is another powerful technique. For example, the reaction of azobenzenes with sulfoxonium ylides leads to the efficient formation of 3-acyl-2H-indazoles.
Copper-catalyzed reactions, such as the intramolecular Ullmann-type coupling, provide a scalable approach to indazole synthesis. This method has been applied to the synthesis of complex molecules like 5-bromo-4-fluoro-1-methyl-1H-indazole. Furthermore, copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds in the presence of a suitable ligand can afford 1-aryl-1H-indazoles.
The following table summarizes selected metal-catalyzed cyclization reactions for indazole synthesis.
| Metal Catalyst | Substrates | Reaction Type | Product | Reference |
| Palladium | 2-Halobenzaldehydes/ketones and hydrazines | Intramolecular amination | 1-Aryl-1H-indazoles | samipubco.com |
| Rhodium(III) | Azobenzenes and sulfoxonium ylides | C-H functionalization/annulation | 3-Acyl-2H-indazoles | |
| Copper(I) | Hydrazones of 2-halobenzaldehydes | Intramolecular Ullmann reaction | 1H-Indazoles | |
| Copper(II) | N-Acyl-N'-substituted hydrazines and 2-bromoarylcarbonyls | Coupling/cyclization | 1-Aryl-1H-indazoles |
Metal-Free Cyclization Methods
Metal-free approaches to indazole synthesis are gaining prominence due to their cost-effectiveness and reduced environmental impact. These methods often rely on the inherent reactivity of the substrates under specific conditions.
A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through the selective activation of the oxime group with reagents like methanesulfonyl chloride in the presence of a base. sigmaaldrich.com This reaction proceeds under mild conditions and provides good to excellent yields. sigmaaldrich.com
Another metal-free approach involves the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones. This method utilizes anodic oxidation to generate a variety of 1H-indazole derivatives in moderate to good yields. organic-chemistry.org
Furthermore, a one-pot metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a simple and efficient route to indazoles with broad functional group tolerance. acs.org
Advanced and Emerging Synthetic Methodologies Applicable to Chloromethyl Indazoles
While the direct synthesis of this compound is not commonly reported as a single-step procedure starting from simple precursors, its preparation can be efficiently achieved through a two-step sequence involving the formation of a key intermediate, (1H-indazol-1-yl)methanol.
The reaction of 1H-indazole with formaldehyde in an aqueous acidic medium, such as hydrochloric acid, leads to the formation of (1H-indazol-1-yl)methanol. nih.gov This reaction proceeds via electrophilic substitution at the N1 position of the indazole ring. nih.gov Theoretical calculations have shown that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer.
The resulting (1H-indazol-1-yl)methanol is a stable, isolable intermediate that can be subsequently converted to this compound. This transformation is a standard conversion of an alcohol to an alkyl chloride and can be accomplished using various chlorinating agents, with thionyl chloride being a common choice. This two-step approach provides a reliable and accessible route to the target compound.
An analogous transformation has been reported for benzotriazole, where it reacts with aldehydes and thionyl chloride to form (benzotriazol-1-yl)-1-chloroalkanes, supporting the feasibility of this synthetic strategy for indazole derivatives. nih.gov
Emerging methodologies in organic synthesis, such as photocatalytic and electrochemical methods, are also being explored for the functionalization of the indazole ring. For instance, a photocatalytic, transition-metal-free direct 3-alkylation of 2-aryl-2H-indazoles has been developed, showcasing the potential for novel C-C bond formations on the indazole scaffold. While not directly applied to the synthesis of this compound, these advanced techniques could potentially be adapted for the introduction of the chloromethyl group or its precursors in the future.
The table below outlines the key synthetic step for the preparation of this compound.
| Reactant | Reagent(s) | Intermediate | Subsequent Reagent | Final Product | Reference |
| 1H-Indazole | Formaldehyde, aq. HCl | (1H-Indazol-1-yl)methanol | Thionyl chloride | This compound | nih.gov |
Chemical Reactivity and Reaction Mechanisms of 1 Chloromethyl 1h Indazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group at the N1 position of the indazole ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse indazole derivatives.
Formation of N-Substituted Aminomethyl Indazole Derivatives
The reaction of 1-(chloromethyl)-1H-indazole with various primary and secondary amines leads to the formation of the corresponding N-substituted aminomethyl indazole derivatives. This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. docbrown.info The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack. savemyexams.com
However, a significant challenge in this synthesis is the potential for multiple substitutions. The primary amine formed can act as a nucleophile itself and react with another molecule of this compound to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium (B1175870) salt. docbrown.infochemguide.co.uk To favor the formation of the primary amine, a large excess of the reacting amine is often used. chemguide.co.uk
An alternative approach to synthesize primary amines is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nucleophile. libretexts.org This method prevents over-alkylation and provides a more controlled synthesis of primary amines. libretexts.org
Table 1: Synthesis of N-Substituted Aminomethyl Indazole Derivatives
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |
|---|---|---|---|
| This compound | Primary/Secondary Amine | N-Substituted Aminomethyl Indazole | Nucleophilic Substitution (SN2) |
| This compound | Phthalimide Anion | N-(1H-Indazol-1-ylmethyl)phthalimide | Gabriel Synthesis |
Reactions with Oxygen, Sulfur, and Carbon-Based Nucleophiles
Beyond amines, this compound readily reacts with a variety of other nucleophiles.
Oxygen-Based Nucleophiles: Alkoxides and hydroxides can displace the chloride to form ethers and alcohols, respectively. For instance, treatment of related fused indazole systems with alkoxides leads to ring-opening and the formation of 2-substituted-1H-indazolones. nih.govresearchgate.net
Sulfur-Based Nucleophiles: Thiols and thiolates, being excellent nucleophiles, react with this compound to yield the corresponding thioethers. msu.edu The high nucleophilicity of sulfur makes these reactions efficient. msu.edu
Carbon-Based Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds, can also participate in nucleophilic substitution reactions to form new carbon-carbon bonds.
These reactions significantly expand the synthetic utility of this compound, providing access to a wide array of functionalized indazole derivatives.
Intramolecular Cyclizations Involving the Chloromethyl Moiety
The reactive chloromethyl group can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, a reaction involving iodide-induced ring-opening of a benzoxazine-fused indazole, followed by intramolecular N-alkylation, results in the formation of an indazolo[2,1-a]indazol-6(12H)-one. nih.gov This type of reaction, termed ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure), highlights the versatility of the chloromethyl group in constructing complex molecular architectures. nih.gov Other research has shown the synthesis of pyrazino[1,2-b]indazoles through a cascade cyclization of indazole aldehydes with propargylic amines. rsc.org Similarly, intramolecular cascade cyclizations via photogenerated N-amidyl radicals have been used to create fused oxazinane structures. rsc.org The development of a fluorinated indazole has been achieved through a multi-step process culminating in a copper-catalyzed intramolecular Ullmann cyclization. researchgate.net
Mechanistic Studies of N1-Functionalization of 1H-Indazoles
The regioselective functionalization of the indazole ring, particularly at the N1 and N2 positions, is a critical aspect of indazole chemistry. Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org
Kinetic and Thermodynamic Aspects of Regioselectivity
The ratio of N1 to N2 alkylated products is influenced by both kinetic and thermodynamic factors. rsc.org
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster. youtube.com This often leads to the N2-substituted product due to the higher nucleophilicity of the N2 nitrogen. nih.gov
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, favoring the more stable product. youtube.com Generally, the 1H-indazole tautomer is more stable than the 2H-tautomer, making the N1-substituted product the thermodynamically favored isomer. nih.govwuxibiology.com By allowing the reaction to reach equilibrium, the more stable N1-isomer can be obtained. nih.govd-nb.info
Recent studies have shown that high N1-selectivity can be achieved under thermodynamic control, with no N2-alkylated products detected upon completion. rsc.orgnih.gov The choice of solvent and base can also significantly influence the regioselectivity, with different conditions favoring either tight ion pairs or solvent-separated ion pairs, which in turn direct alkylation to N1 or N2. nih.gov
Elucidation of Reaction Pathways and Intermediates
Understanding the reaction pathways and intermediates is crucial for controlling the regioselectivity of N-alkylation. The annular tautomerism of the indazole ring, existing as 1H- and 2H-tautomers, is a key factor. nih.govbeilstein-journals.org The 1H-tautomer is generally the more stable form. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the reaction mechanisms. nih.govwuxibiology.com These studies suggest that deprotonation occurs prior to alkylation, leading to an indazole anion. nih.gov The regioselectivity is then determined by the subsequent alkylation step. For instance, in the presence of cesium, a chelation mechanism involving the indazole N2 and a substituent at C3 can direct alkylation to the N1 position. nih.gov
In some cases, the activation energy for N1 alkylation is calculated to be lower than for N2 alkylation, which contradicts experimental observations of N2 selectivity. wuxibiology.com This discrepancy can be resolved by considering the tautomeric equilibrium. The reaction may proceed through the less stable 2H-tautomer to achieve N1-alkylation, incurring an additional energy cost and thus making the N2 pathway kinetically more favorable under certain conditions. wuxibiology.com The formation of specific intermediates, such as a phosphine (B1218219) intermediate in Mitsunobu reactions, can also direct the regioselectivity towards the N2 position. nih.govbeilstein-journals.org
Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring
The chemical behavior of this compound in substitution reactions on its aromatic indazole ring is a critical aspect of its reactivity profile. The indazole core, a bicyclic heteroaromatic system, can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and reaction rates being influenced by the nature of the substituents and the reaction conditions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The rate-determining step is usually the initial attack of the electrophile on the aromatic ring. masterorganicchemistry.com
For the indazole ring system, which is composed of a fused benzene (B151609) and pyrazole (B372694) ring, the position of electrophilic attack is directed by the electronic properties of the heterocyclic ring. chemicalbook.com The nitrogen atoms in the pyrazole moiety exert a significant influence on the electron density of the bicyclic system. Generally, indazoles undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. chemicalbook.com
In the context of this compound, the chloromethyl group at the N1 position primarily influences the reactivity of the pyrazole ring. However, substitution on the benzene portion of the indazole ring is also of significant interest. The presence of the pyrazole ring deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. The positions most susceptible to electrophilic attack on the 1H-indazole ring are generally C3, C5, and C7, with the exact regioselectivity depending on the specific electrophile and reaction conditions. For instance, chlorination of 1H-indazole can yield a mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloro derivatives. chemicalbook.com
Research into the chloromethylation of arenes has shown that reagents like methoxyacetyl chloride in the presence of a Lewis acid can generate a highly selective methoxymethyl cation electrophile. nih.gov While this specific reaction on this compound is not detailed in the provided context, the principles of generating electrophiles and their subsequent reaction with aromatic rings are well-established. nih.govmasterorganicchemistry.com
| Reaction Type | Reagents | Typical Products | Key Findings |
| Halogenation | Cl2, Br2, I2 with Lewis Acid (e.g., FeCl3, AlCl3) | Halogenated indazoles (e.g., 3-chloro, 3,5-dichloro) | The reaction proceeds via an activated halogen electrophile. masterorganicchemistry.com The regioselectivity on the indazole ring can be complex. chemicalbook.com |
| Nitration | HNO3/H2SO4 | Nitroindazoles | The nitronium ion (NO2+) acts as the electrophile. |
| Sulfonation | Fuming H2SO4 | Indazolesulfonic acids | The electrophile is typically SO3. youtube.com |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group from an aromatic ring. youtube.comyoutube.com Unlike SEAr, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, particularly those positioned ortho and para to the leaving group. pressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub
The mechanism of SNAr typically involves two steps: addition of the nucleophile to form the Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. pressbooks.pub In some cases, particularly with certain heterocycles, a concerted mechanism may be operative. nih.gov
For the indazole ring system, nucleophilic aromatic substitution is less common than electrophilic substitution unless the ring is activated by strongly electron-withdrawing substituents. pressbooks.pub In the case of this compound, the benzene portion of the ring is not inherently electron-deficient. However, the introduction of substituents such as a nitro group can significantly enhance its reactivity towards nucleophiles. For example, nitro-substituted chlorobenzenes readily undergo nucleophilic substitution. pressbooks.pub
Studies on the alkylation of the indazole ring itself, which involves the nucleophilic character of the indazole nitrogen atoms, have been extensively investigated. nih.govresearchgate.netbeilstein-journals.orgnih.gov These reactions highlight the nucleophilic nature of the indazole system, which is a prerequisite for understanding its behavior in other nucleophilic reactions. While direct SNAr on the carbocyclic ring of this compound is not extensively documented without activating groups, the principles of SNAr suggest that such reactions would require harsh conditions or the presence of strong electron-withdrawing groups. Recent research has also explored a mechanistic continuum in SNAr reactions involving azole nucleophiles, indicating that the reaction mechanism can vary from stepwise to concerted depending on the reactants. nih.gov
| Reaction Type | Requirements | Typical Nucleophiles | Key Findings |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing group(s) on the indazole ring; Good leaving group. | Amines, alkoxides, hydroxides. youtube.com | The reaction is facilitated by stabilization of the Meisenheimer complex. pressbooks.pub The position of the electron-withdrawing group relative to the leaving group is crucial. youtube.com |
Theoretical and Computational Investigations of 1 Chloromethyl 1h Indazole
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of a molecule are fundamental to its reactivity. Analysis of the frontier molecular orbitals and charge distribution provides a detailed picture of where and how chemical reactions are likely to occur.
Calculation of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.
Table 1: Representative Frontier Molecular Orbital Energies for a Generic Indazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: This data is illustrative for a triazine derivative and not specific to 1-(chloromethyl)-1H-indazole. The actual values would require specific computational analysis. irjweb.com
Atomic Charge Distribution and Electrostatic Potential Maps
Atomic charge distribution and electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP map shows the electrostatic potential on the molecule's surface, with different colors representing different charge densities. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netscispace.com
Conformational Analysis and Rotational Barriers
The three-dimensional structure of a molecule, including the arrangement of its atoms and the rotation around single bonds, is known as its conformation. Conformational analysis helps in understanding the different spatial arrangements a molecule can adopt and their relative stabilities. The energy required to rotate a part of a molecule around a single bond is known as the rotational barrier. nih.govanu.edu.au
For this compound, conformational analysis would focus on the rotation around the single bond connecting the chloromethyl group to the indazole ring. Different rotational conformers, or rotamers, will have different energies, and computational methods can be used to determine the most stable conformation and the energy barriers between different conformers. ekb.egmdpi.comnih.gov The stability of these conformers can be influenced by steric hindrance and electronic interactions between the chloromethyl group and the indazole ring. nih.gov
Tautomerism and Isomerism in Indazole Derivatives
Indazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert. The most common tautomers are the 1H- and 2H-indazole forms. chemicalbook.comcaribjscitech.com The position of the hydrogen atom on one of the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. nih.gov
Relative Stabilities of 1H- and 2H-Indazole Forms
In general, the 1H-tautomer of indazole is more stable than the 2H-tautomer. chemicalbook.comcaribjscitech.comnih.gov Theoretical calculations, such as MP2/6-31G**, have shown that the 1H-tautomer is more stable by approximately 3.6 kcal/mol. researchgate.net Thermodynamic calculations also support the greater stability of the 1H form. nih.govnih.gov This stability is a key factor in the prevalence of 1H-indazole derivatives in chemical synthesis and biological systems. pnrjournal.com
Table 2: Calculated Relative Stabilities of Indazole Tautomers
| Tautomer | Relative Energy (kcal/mol) | Reference |
| 1H-Indazole | 0 (Reference) | researchgate.net |
| 2H-Indazole | +3.6 | researchgate.net |
Influence of Substitution on Tautomeric Equilibria
The presence of substituents on the indazole ring can influence the equilibrium between the 1H and 2H tautomers. caribjscitech.com The nature and position of the substituent can affect the relative stabilities of the tautomers through electronic and steric effects. For instance, electron-withdrawing or electron-donating groups can alter the electron density at the nitrogen atoms, thereby shifting the tautomeric equilibrium. nih.gov
In some specific cases, particularly with certain substitution patterns, the 2H-tautomer can be stabilized, for example, through the formation of intramolecular hydrogen bonds. researchgate.net However, for most substituted indazoles, including likely for this compound, the 1H-tautomer is expected to be the predominant form. caribjscitech.comresearchgate.net The study of how different substituents affect this equilibrium is an active area of research in heterocyclic chemistry. researchgate.netmdpi.com
Computational Predictions of Reaction Mechanisms and Energetics
Theoretical calculations allow for the exploration of reaction pathways and energy landscapes, which can be difficult to determine experimentally. By modeling reactions at the molecular level, chemists can predict the most likely outcomes and understand the factors that control them.
The characterization of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. However, detailed theoretical studies on the transition state for reactions specifically involving this compound are not extensively reported in the literature.
For related systems, such as the reaction of the parent 1H-indazole with formaldehyde (B43269), computational methods have been employed to provide a sound basis for experimental observations. bldpharm.com Methodologies like Density Functional Theory (DFT), particularly with functionals such as B3LYP and basis sets like 6-311++G(d,p), are used to calculate the energies of reactants, products, and intermediates. bldpharm.com These calculations can determine the relative stability of different isomers, for instance, showing that a 1-substituted indazole derivative can be significantly more stable thermodynamically than its 2-substituted counterpart. bldpharm.com While these studies provide valuable thermodynamic insights, they have noted the absence of specific theoretical investigations into the reaction mechanisms and the corresponding transition states. bldpharm.com A full transition state characterization would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction, and then performing a frequency calculation to confirm it has a single imaginary frequency.
Solvent plays a critical role in chemical reactions, influencing stability, structure, and reactivity. Theoretical calculations can model these effects to provide a more accurate picture of molecular behavior in solution. The polarized continuum model (PCM) is a widely used method within the framework of DFT to investigate the influence of solvent polarity on molecular geometries and electronic structures. chemicalbook.com
For complex derivatives of indazole, computational studies have explored the effects of different solvents on the molecule's electronic spectra and frontier molecular orbitals (FMO). sigmaaldrich.com In one such study on an indazole derivative, the FMO energy gap remained largely consistent across various solvents, which suggests a minimal influence of the solvent on this particular property. sigmaaldrich.com However, the same study noted that the compound exhibited greater stability in more polar environments. sigmaaldrich.com For the parent 1H-indazole, calculations have shown a difference in the relative stability of its 1H and 2H tautomers when comparing the gas phase to a water environment, highlighting the solvent's role in influencing tautomeric equilibrium. bldpharm.com These findings underscore the importance of including solvent effects in theoretical models to accurately predict the properties and behavior of indazole compounds like this compound in a condensed phase.
Computational Descriptors and Theoretical Analyses
Computational descriptors are numerical values derived from the molecular structure that are used to predict the physicochemical properties and biological activity of a compound. These descriptors are essential in fields like medicinal chemistry and materials science for screening and designing molecules with desired characteristics. The number of hydrogen bond donors and acceptors, for example, is a fundamental descriptor for predicting the oral bioavailability of potential drug candidates. nist.gov
For this compound, several key descriptors can be analyzed. The substitution of the hydrogen at the N1 position with a chloromethyl group significantly alters some of these properties compared to the parent 1H-indazole. Specifically, the primary hydrogen bond donor of the indazole ring is removed. thegoodscentscompany.comuni.lu
| Descriptor | Predicted/Theoretical Value | Reference/Note |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂ | - |
| Molecular Weight | 166.61 g/mol | |
| XLogP3 | ~2.0 | Value for isomeric 5-(chloromethyl)-1-methyl-1h-indazole. |
| Hydrogen Bond Donor Count | 0 | The hydrogen on the N1 position of the parent indazole is replaced by the chloromethyl group. |
| Hydrogen Bond Acceptor Count | 2 | Based on the two nitrogen atoms in the indazole ring. |
| Rotatable Bond Count | 1 | Refers to the N-CH₂Cl bond. |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | Value for the parent 1H-Indazole. The chloromethyl group is not expected to significantly alter the TPSA. |
Topological Polar Surface Area (TPSA): This descriptor is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity (fat-solubility). It is a critical factor in determining how a drug distributes in the body and permeates cell membranes.
Hydrogen Bond Acceptors/Donors: The capacity of a molecule to form hydrogen bonds is crucial for its solubility and binding affinity to biological targets. uni.lu Hydrogen bond donors are typically N-H or O-H groups, while acceptors are usually nitrogen or oxygen atoms. thegoodscentscompany.comuni.lu
Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule. A lower number of rotatable bonds is generally favorable for good oral bioavailability.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for the Construction of Diverse N1-Indazole Functionalized Molecules
The primary application of 1-(chloromethyl)-1H-indazole is in the N1-alkylation of various nucleophiles. The indazole ring is a significant pharmacophore found in numerous biologically active compounds. researchgate.net However, direct alkylation of the indazole ring often results in a mixture of N1 and N2-alkylated products with poor selectivity. researchgate.net The use of this compound circumvents this issue by providing a pre-functionalized starting material that directs substitution specifically to the N1 position.
This reagent readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to yield N1-functionalized indazole derivatives. For instance, its reaction with various substituted anilines can produce N-((1H-indazol-1-yl)methyl)anilines, which are precursors to compounds with potential biological activities. Similarly, reactions with substituted phenols can yield 1-((phenoxymethyl)-1H-indazoles). The reactivity of the chloromethyl group provides a reliable method for incorporating the indazole scaffold, which is crucial for the development of new therapeutic agents. nih.govresearchgate.net
A key advantage of using this compound is the ability to construct molecules that might be challenging to synthesize through other routes, such as the Mitsunobu reaction or classical SN2 alkylation of indazole itself. researchgate.net This highlights its importance as a versatile building block for creating diverse libraries of N1-substituted indazoles for drug discovery and materials science applications. rsc.org
Table 1: Examples of N1-Indazole Functionalized Molecules from this compound
| Reactant (Nucleophile) | Product | Potential Application Area |
|---|---|---|
| Substituted Anilines | N-((1H-indazol-1-yl)methyl)anilines | Medicinal Chemistry |
| Substituted Phenols | 1-((Phenoxymethyl)-1H-indazoles) | Medicinal Chemistry |
| Piperazine Derivatives | 1-((Piperazin-1-yl)methyl)-1H-indazoles | Drug Discovery |
| Thiol-containing compounds | 1-(((Thio)methyl)-1H-indazoles) | Materials Science |
Strategic Utility in the Assembly of Complex Heterocyclic Systems
The utility of this compound extends beyond simple alkylations to the assembly of more complex, polycyclic heterocyclic systems. sciforum.net Heterocyclic compounds are of immense interest in pharmaceutical and materials chemistry due to their diverse biological activities and physical properties. nih.govsciforum.net this compound serves as a key component in multi-step synthetic sequences that lead to the formation of novel fused-ring systems.
For example, the indazole moiety can be incorporated into a larger heterocyclic framework through sequential reactions. A synthetic route might involve an initial reaction of this compound with a suitable nucleophile, followed by further cyclization reactions to construct additional rings. This strategic incorporation of the indazole unit is crucial in designing molecules with specific three-dimensional structures and functionalities.
The synthesis of such complex systems often involves the careful selection of reagents and reaction conditions to control regioselectivity and stereoselectivity. The predictable reactivity of the chloromethyl group in this compound makes it a reliable tool for chemists to build intricate molecular architectures. sciforum.net This approach allows for the creation of novel heterocyclic scaffolds that can be explored for their potential applications in various scientific fields.
Application in the Design and Synthesis of Molecular Probes and Ligands
The indazole scaffold is a common feature in molecules designed to interact with biological targets such as enzymes and receptors. nih.gov Consequently, this compound is a valuable tool in the synthesis of molecular probes and ligands for chemical biology and drug discovery. Molecular probes are essential for studying biological processes, while ligands are crucial for modulating the activity of proteins implicated in disease.
By using this compound, chemists can readily attach the indazole group to other molecular fragments known to interact with a specific biological target. This modular approach allows for the rapid generation of a series of related compounds for structure-activity relationship (SAR) studies. nih.gov For example, the indazole unit can be linked to a fluorescent dye to create a molecular probe for imaging the localization of a target protein within a cell.
Furthermore, the synthesis of ligands for receptors and enzymes often requires the precise placement of functional groups to achieve high affinity and selectivity. The well-defined reactivity of this compound facilitates the controlled introduction of the indazole moiety into a ligand scaffold. This has been instrumental in the development of potent and selective inhibitors for various enzymes and antagonists for receptors, highlighting the compound's significance in the design of sophisticated molecular tools and potential therapeutics. nih.gov
Analytical Methodologies for Characterization in Academic Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is the cornerstone for identifying 1-(Chloromethyl)-1H-indazole, providing insights into its atomic connectivity and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the unambiguous assignment of all atoms within the molecule.
¹H NMR: The ¹H NMR spectrum provides information about the number and environment of protons. For this compound, the spectrum is expected to show distinct signals for the chloromethyl group and the protons on the bicyclic indazole core. The N-CH₂-Cl protons typically appear as a sharp singlet, a key indicator of the N1-substitution. The aromatic protons on the benzene (B151609) ring portion of the indazole will present as a complex multiplet pattern, with their specific chemical shifts and coupling constants being diagnostic of the substitution pattern. rsc.org The absence of an N-H proton signal, which would typically appear at a very high chemical shift (e.g., >10 ppm in DMSO-d₆ for unsubstituted indazole), confirms the substitution at the N1 position. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound will show a signal for the chloromethyl carbon (-CH₂Cl) and seven signals for the indazole ring carbons. The chemical shift of the chloromethyl carbon is influenced by the adjacent nitrogen and chlorine atoms. The positions of the aromatic carbon signals confirm the indazole skeleton. rsc.orgresearchgate.net Distinguishing between the 1H and 2H tautomers of substituted indazoles is readily achieved with ¹³C NMR, as the chemical shifts, particularly for C3 and C7a, are significantly different between the two isomers. nih.gov
¹⁵N NMR: While less common due to the low natural abundance of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms. researchgate.net The chemical shifts of N1 and N2 are highly sensitive to their chemical environment and substitution. nih.gov In this compound, the N1 atom, being bonded to the chloromethyl group, will have a distinct chemical shift compared to the sp²-hybridized N2 atom within the pyrazole (B372694) ring. nih.gov This technique is particularly valuable for confirming the site of alkylation and for studying tautomeric equilibria in related systems. researchgate.net
Table 1: Predicted NMR Chemical Shifts (δ in ppm) for this compound
| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁵N NMR (Predicted) |
| N1 -CH₂Cl | ~ 5.8 - 6.0 (s) | ~ 50 - 55 | Substituted N |
| N 1-CH₂Cl | - | - | ~ -160 to -180 |
| N 2 | - | - | ~ -80 to -100 |
| C3 | ~ 8.1 (s) | ~ 135 | - |
| C4 | ~ 7.8 (d) | ~ 127 | - |
| C5 | ~ 7.2 (t) | ~ 121 | - |
| C6 | ~ 7.4 (t) | ~ 122 | - |
| C7 | ~ 7.6 (d) | ~ 110 | - |
| C3a | - | ~ 125 | - |
| C7a | - | ~ 140 | - |
| Predicted values are based on data for 1H-indazole and related N-substituted derivatives. Solvent: CDCl₃ or DMSO-d₆. s=singlet, d=doublet, t=triplet. |
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight is 166.61 g/mol . calpaclab.com In an electron ionization (EI) mass spectrum, the molecule will exhibit a characteristic molecular ion peak ([M]⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 166 and m/z 168, with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive marker for the presence of one chlorine atom in the molecule.
The primary fragmentation pathway would likely involve the cleavage of the C-N bond or the C-Cl bond. Key fragments would include:
[M - Cl]⁺: Loss of a chlorine radical.
[M - CH₂Cl]⁺: Loss of the chloromethyl radical to give the indazole cation at m/z 117.
[C₇H₆N₂]⁺: The indazole radical cation, often a stable and abundant fragment in the spectra of N-substituted indazoles. nist.gov
[CH₂Cl]⁺: The chloromethyl cation.
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity. rsc.org
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Expected m/z | Notes |
| [C₈H₇³⁵ClN₂]⁺ (M⁺) | Intact Molecule | 166 | Molecular ion with ³⁵Cl isotope. |
| [C₈H₇³⁷ClN₂]⁺ (M⁺) | Intact Molecule | 168 | Molecular ion with ³⁷Cl isotope. |
| [C₈H₇N₂]⁺ | Indazolyl-methyl cation (loss of Cl) | 131 | Loss of chlorine radical. |
| [C₇H₅N₂]⁺ | Indazolyl cation (loss of CH₂Cl) | 117 | A common, stable fragment. |
| [CH₂Cl]⁺ | Chloromethyl cation | 49 / 51 | Isotopic pattern for one Cl atom. |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.gov For this compound, the IR spectrum would show:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching: From the -CH₂- group, typically in the 2850-2960 cm⁻¹ region.
C=C and C=N stretching: In the fingerprint region, between 1450-1650 cm⁻¹, characteristic of the indazole aromatic system. rsc.org
C-Cl stretching: A strong absorption in the 600-800 cm⁻¹ range, confirming the presence of the chloromethyl group. nih.gov The absence of a broad N-H stretching band (typically ~3100-3500 cm⁻¹) further supports substitution at the N1 position. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the π → π* transitions of the conjugated indazole ring system. The absorption maxima (λ_max) can be compared to those of parent 1H-indazole and its N-methylated isomers to confirm the chromophore's identity. researchgate.net The substitution of the chloromethyl group at the N1 position is expected to cause a slight shift in the absorption bands compared to the parent compound.
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural proof for a molecule by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously confirm the N1-substitution pattern in this compound, leaving no doubt about the isomer formed.
The analysis yields precise data on:
Bond lengths and angles: Confirming the geometry of the indazole ring and the chloromethyl substituent.
Torsion angles: Describing the conformation of the chloromethyl group relative to the planar indazole ring. nih.gov
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonds or π-π stacking interactions. mdpi.com
While a crystal structure specific to this compound is not widely published, analysis of related structures shows that X-ray diffraction is crucial for distinguishing between N1 and N2 isomers, which can be challenging to assign by other means alone. nih.govmdpi.com
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for isolating this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a synthesis. By comparing the retention factor (Rf) of the product to that of the starting materials, one can determine when the reaction is complete.
Column Chromatography: This technique is used for the preparative purification of the compound. The crude product is passed through a stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) of appropriate polarity is used to separate the desired product from impurities and unreacted starting materials. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the final purity of the compound. A reverse-phase (RP) HPLC method, using a C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water, is typically effective for separating indazole derivatives. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. nist.gov The chloromethyl group might introduce some thermal lability, which must be considered when developing a GC method.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the indazole ring (e.g., δ 4.5–5.0 ppm for -CH2Cl) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 181.05 for C8H7ClN2) .
- IR Spectroscopy : Bands at 650–750 cm⁻¹ confirm C-Cl stretching .
How can structure-activity relationship (SAR) studies guide the design of novel this compound derivatives with enhanced biological activity?
Advanced Research Focus
SAR studies reveal:
- Substituent Position : Chloromethyl groups at the 1-position enhance steric interactions with target enzymes (e.g., tubulin) compared to 3-substituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 6-position improve binding affinity to kinases by modulating ring electron density .
- Heterocyclic Fusion : Incorporating oxadiazole or piperazine moieties increases metabolic stability and bioavailability .
What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?
Advanced Research Focus
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-luminescence assays) to ensure consistent cytotoxicity measurements .
- Compound Purity : HPLC-UV (>98% purity) minimizes confounding effects from impurities .
- Data Meta-Analysis : Cross-reference PubMed/Scopus datasets to identify trends obscured by small sample sizes .
How can computational modeling predict the interaction mechanisms of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina simulates binding poses with tubulin (PDB ID: 1SA0), highlighting hydrophobic interactions between the chloromethyl group and β-tubulin residues .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase .
- MD Simulations : GROMACS trajectories assess stability of ligand-protein complexes over 100 ns, validating dynamic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
